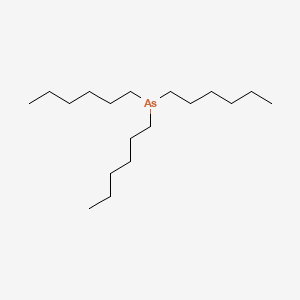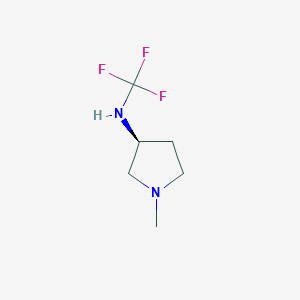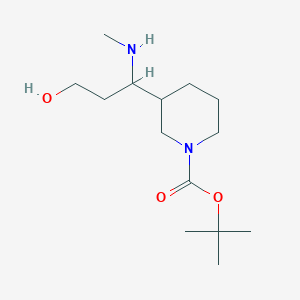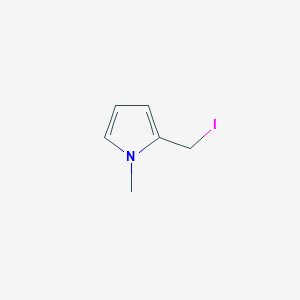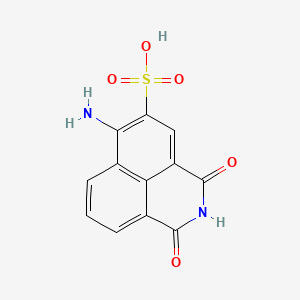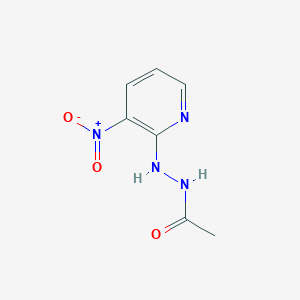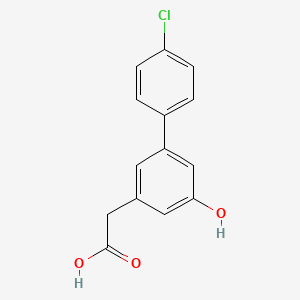
3-Biphenylacetic acid, 4'-chloro-5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Biphenylacetic acid, 4’-chloro-5-hydroxy- is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol It is known for its unique structure, which includes a biphenyl core with a chloro and hydroxy substituent
Vorbereitungsmethoden
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-chlorobenzylideneacetophenone. This intermediate is then subjected to a series of reactions, including hydrolysis and oxidation, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Biphenylacetic acid, 4’-chloro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a different functional group, such as a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Biphenylacetic acid, 4’-chloro-5-hydroxy- has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-Biphenylacetic acid, 4’-chloro-5-hydroxy- can be compared with other similar compounds, such as:
3-Biphenylacetic acid, 4’-chloro-5-pentoxy-: This compound has a similar structure but with a pentoxy group instead of a hydroxy group, which may result in different chemical and biological properties.
3-Biphenylacetic acid, 4’-chloro-: Lacks the hydroxy group, which can significantly alter its reactivity and applications. The uniqueness of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53137-07-8 |
|---|---|
Molekularformel |
C14H11ClO3 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C14H11ClO3/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8,16H,7H2,(H,17,18) |
InChI-Schlüssel |
VUQUJSBAENGCFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)
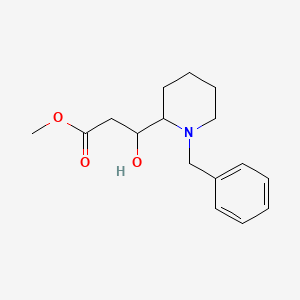
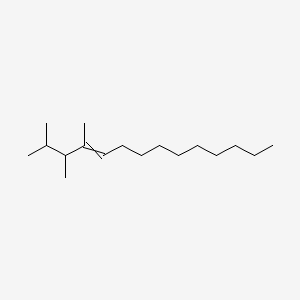
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
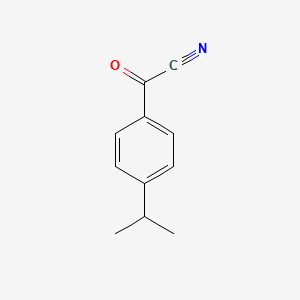
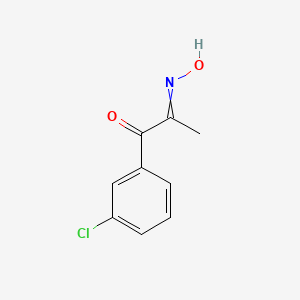
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
